molecular formula C12H10N4O4S2 B3054135 Benzenamine, 2,2'-dithiobis[4-nitro- CAS No. 58381-87-6

Benzenamine, 2,2'-dithiobis[4-nitro-

Cat. No.: B3054135
CAS No.: 58381-87-6
M. Wt: 338.4 g/mol
InChI Key: PEYNJTZILVSHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2,2’-dithiobis[4-nitro-: is an organic compound with the molecular formula C12H10N4O4S2 . It is characterized by the presence of two nitro groups and a disulfide linkage between two benzenamine moieties. This compound is notable for its aromatic structure, which includes multiple bonds and primary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenamine, 2,2’-dithiobis[4-nitro- typically involves the nitration of aromatic compounds. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro groups on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-dithiobis[4-nitro- may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,2’-dithiobis[4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenamine, 2,2’-dithiobis[4-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules due to its aromatic and nitro functionalities.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-dithiobis[4-nitro- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

  • Benzenamine, 4,4’-dithiobis[2-nitro-
  • Bis(o-aminophenyl) disulfide
  • 2,2’-Dithiobis[aniline]

Comparison: Benzenamine, 2,2’-dithiobis[4-nitro- is unique due to the specific positioning of its nitro groups and the disulfide linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and stability, compared to its analogs. The presence of nitro groups in the para position relative to the amine groups enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNJTZILVSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396530
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58381-87-6
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2,2'-dithiobis[4-nitro-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2,2'-dithiobis[4-nitro-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 2,2'-dithiobis[4-nitro-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 2,2'-dithiobis[4-nitro-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 2,2'-dithiobis[4-nitro-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 2,2'-dithiobis[4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.